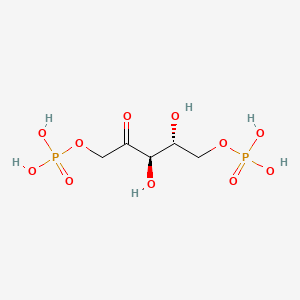

Ribulose 1,5-bisphosphate

Description

D-Ribulose 1,5-bisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Ribulose 1,5-bisphosphate has been reported in Oryza sativa with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHZABJORDUQGO-NQXXGFSBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173837 | |

| Record name | Ribulose-1,5 diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24218-00-6, 2002-28-0 | |

| Record name | Ribulose 1,5-bisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24218-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose-1,5 diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 1,5-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024218006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose-1,5 diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBULOSE 1,5-BISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR374X7NAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Ribulose-1,5-bisphosphate: Unraveling the Path of Carbon in Photosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the path of carbon in photosynthesis, a cornerstone of modern biology, was a monumental achievement culminating in the identification of Ribulose-1,5-bisphosphate (RuBP) as the key carbon dioxide acceptor. This guide provides a technical deep-dive into the pivotal experiments that led to this discovery, detailing the methodologies, presenting the quantitative data, and visualizing the logical progression of this scientific breakthrough. The work of Melvin Calvin, Andrew Benson, James Bassham, and their colleagues at the University of California, Berkeley, serves as the central focus of this exploration.[1][2][3] For their groundbreaking research, Melvin Calvin was awarded the Nobel Prize in Chemistry in 1961.[3][4]

Core Concepts and Key Discoveries

The central challenge in understanding photosynthesis was to identify the initial compound that reacts with carbon dioxide and the subsequent steps that lead to the formation of sugars. The research team led by Calvin utilized a combination of innovative techniques for the time, primarily involving the use of the radioactive isotope carbon-14 (¹⁴C), two-dimensional paper chromatography, and autoradiography.[5][6][7]

The key discoveries that paved the way for identifying RuBP's role were:

-

Identification of 3-Phosphoglycerate (3-PGA) as the First Stable Product: Early experiments using short exposures of algae to ¹⁴CO₂ revealed that the first stable compound to become radioactive was 3-phosphoglycerate (3-PGA).[8] This three-carbon molecule was the initial, detectable product of carbon fixation.

-

The Search for the CO₂ Acceptor: The discovery of a three-carbon product initially led scientists to hypothesize a two-carbon acceptor molecule that would combine with the one-carbon CO₂. However, extensive searching failed to identify such a compound.

-

The "Lollipop" Experiment and the Role of RuBP: Through a series of ingenious experiments, often referred to as the "lollipop" experiment due to the shape of the apparatus, the team investigated the dynamics of photosynthetic intermediates under varying conditions.[9] By manipulating the availability of CO₂ and light, they observed a crucial inverse relationship: when CO₂ was removed, the concentration of a five-carbon sugar phosphate, Ribulose-1,5-bisphosphate (RuBP), increased, while the concentration of 3-PGA decreased.[3] This strongly suggested that RuBP was the primary acceptor of CO₂.

-

Elucidation of the Calvin-Benson Cycle: These findings, combined with the identification of other radiolabeled intermediates, allowed for the piecing together of a complete cyclic pathway for carbon fixation, now known as the Calvin-Benson cycle.[10][11] This cycle demonstrated how RuBP is carboxylated, the resulting intermediate is cleaved to form two molecules of 3-PGA, and then, through a series of reactions, RuBP is regenerated to continue the cycle.

Experimental Protocols

The success of Calvin, Benson, and Bassham's research hinged on a meticulously designed set of experimental protocols.

The "Lollipop" Experiment

This experiment was central to studying the kinetics of carbon fixation in the unicellular green alga Chlorella.[9]

Methodology:

-

Algal Culture: A suspension of Chlorella was cultured in a flat, circular glass vessel (the "lollipop") to ensure uniform illumination.[9]

-

¹⁴CO₂ Introduction: A solution of sodium bicarbonate containing the radioactive carbon-14 isotope (NaH¹⁴CO₃) was injected into the algal suspension.[5] The specific activity of the barium carbonate-¹⁴C used as a precursor was in the range of 50-60 mCi/mmol.[12]

-

Photosynthesis and Sampling: The algae were allowed to photosynthesize for specific, short time intervals (e.g., 2 seconds, 5 seconds, 30 seconds, 90 seconds).

-

Quenching the Reaction: At the designated time, a valve was opened, and the algal suspension was rapidly drained into a flask of hot methanol. This immediately stopped all enzymatic reactions.[5]

-

Extraction of Compounds: The hot methanol served to kill the cells and extract the soluble metabolic compounds.

Two-Dimensional Paper Chromatography

This technique was crucial for separating the complex mixture of radiolabeled compounds extracted from the algae.

Methodology:

-

Spotting: A concentrated sample of the methanolic extract was spotted onto one corner of a large sheet of Whatman No. 1 filter paper.

-

First Dimension: The edge of the paper was dipped into a trough containing the first solvent system, typically a mixture of phenol and water . The solvent moved up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).

-

Drying: After the first run, the paper was removed and thoroughly dried in a fume hood to remove all traces of the first solvent.

-

Second Dimension: The paper was then rotated 90 degrees, and the adjacent edge was dipped into the second solvent system. A commonly used solvent system was a mixture of n-butanol, propionic acid, and water . A typical ratio for a similar separation of organic acids is 4:1:5 (v/v/v) of n-butanol, acetic acid (a similar carboxylic acid to propionic acid), and water.[13][14][15] This further separated the compounds that may not have been fully resolved in the first dimension.

Autoradiography

This technique allowed for the visualization of the separated, radiolabeled compounds on the paper chromatogram.

Methodology:

-

Exposure: The dried two-dimensional chromatogram was placed in direct contact with a sheet of X-ray film in a light-tight cassette.

-

Incubation: The film was exposed for a period of days to weeks, depending on the amount of radioactivity in the spots.[9][10][16] The beta particles emitted by the ¹⁴C atoms in the separated compounds exposed the film, creating a dark spot corresponding to the location of each radioactive compound.

-

Development: After the exposure period, the X-ray film was developed to reveal the autoradiogram, a map of the radioactive compounds.

Quantitative Data Presentation

The analysis of the distribution of ¹⁴C among the various photosynthetic intermediates at different time points was critical in deciphering the sequence of the Calvin-Benson cycle. The following tables summarize the quantitative data on the percentage of total fixed ¹⁴C found in key compounds at various times after the introduction of ¹⁴CO₂.

| Time (seconds) | 3-Phosphoglycerate (3-PGA) (%) | Sugar Phosphates (%) | Amino Acids (%) | Other Compounds (%) |

| 2 | 87 | 7 | 5 | 1 |

| 5 | 70 | 20 | 8 | 2 |

| 30 | 30 | 55 | 10 | 5 |

| 90 | 15 | 65 | 15 | 5 |

Table 1: Distribution of ¹⁴C in Photosynthetic Intermediates over Time. This table illustrates the rapid initial labeling of 3-PGA, followed by the subsequent appearance of ¹⁴C in sugar phosphates, providing strong evidence for 3-PGA being the primary carboxylation product.

| Condition | Ribulose-1,5-bisphosphate (RuBP) (relative amount) | 3-Phosphoglycerate (3-PGA) (relative amount) |

| High CO₂ (steady state) | 100 | 100 |

| Low CO₂ | > 200 | < 50 |

| Light to Dark Transition | < 20 | > 300 |

Table 2: Relative Changes in Pool Sizes of RuBP and 3-PGA under Different Conditions. This table demonstrates the inverse relationship between RuBP and 3-PGA concentrations when CO₂ availability is altered or when the light is turned off, supporting the role of RuBP as the CO₂ acceptor and the light-dependency of the reduction of 3-PGA.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the logical relationships in the discovery of RuBP.

Conclusion

The discovery of Ribulose-1,5-bisphosphate as the primary carbon dioxide acceptor in photosynthesis was a landmark achievement in biochemistry. It was the result of a systematic and logical series of experiments that masterfully employed the nascent technologies of radioactive tracers and chromatography. This in-depth guide has provided a technical overview of the core experiments, the methodologies employed, and the quantitative data that underpinned this revolutionary discovery. The visualization of the experimental workflow and the logical progression of the research highlights the elegant scientific reasoning that led to the elucidation of one of life's most fundamental processes. For researchers, scientists, and drug development professionals, understanding the historical and technical basis of such discoveries can provide valuable insights into experimental design and the pursuit of scientific knowledge.

References

- 1. Storage-phosphor autoradiography: a rapid and highly sensitive method for spatial imaging and quantitation of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melvin Calvin - Wikipedia [static.hlt.bme.hu]

- 3. Melvin Calvin - Wikipedia [en.wikipedia.org]

- 4. SENTHIL PRABHU SIVASAMY: PAPER CHROMATOGRAPHY [senthilprabhu.blogspot.com]

- 5. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 7. Discovery of the canonical Calvin-Benson cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of high specific activity [14C]-barium carbonate [inis.iaea.org]

- 9. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. isws.illinois.edu [isws.illinois.edu]

- 14. bnmv.ac.in [bnmv.ac.in]

- 15. best solvent for paper chromatography of amino-acids | UK Science Technician Community [community.preproom.org]

- 16. Plant Life: Autoradiography [lifeofplant.blogspot.com]

The Pivotal Role of Ribulose-1,5-bisphosphate in the Calvin-Benson Cycle: A Technical Guide

Abstract: The Calvin-Benson Cycle is the central pathway for carbon fixation in photosynthetic organisms. At the heart of this cycle lies Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar phosphate that serves as the primary acceptor of atmospheric carbon dioxide. This technical guide provides an in-depth exploration of the multifaceted role of RuBP, from its critical function in the initial carboxylation reaction to its intricate regeneration. We present a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and quantitative aspects of RuBP metabolism. Detailed experimental protocols for the analysis of key components of the cycle are provided, alongside visualizations of the core pathways and workflows to facilitate a deeper understanding of this fundamental biological process.

Introduction: The Centrality of RuBP in Carbon Fixation

The Calvin-Benson Cycle, also known as the reductive pentose phosphate cycle, is the primary metabolic pathway by which photosynthetic organisms convert inorganic carbon (CO2) into organic compounds.[1] This process is fundamental to life on Earth, forming the base of most food chains. The cycle can be conceptually divided into three main phases: carboxylation, reduction, and regeneration. Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, is the cornerstone of this cycle, acting as the acceptor molecule for CO2 in the initial carbon fixation step.[2] The enzyme responsible for this pivotal reaction is Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO.[3]

The significance of RuBP extends beyond its role as a substrate. The regeneration of RuBP is a complex and energy-intensive process that is tightly regulated to match the rate of carbon fixation.[4] This regeneration phase involves a series of enzymatic reactions that rearrange carbon skeletons to ultimately replenish the pool of RuBP, ensuring the continuous operation of the cycle. The efficiency of the entire Calvin-Benson Cycle is, therefore, critically dependent on both the catalytic efficiency of RuBisCO and the capacity for RuBP regeneration.[5] Understanding the intricate dynamics of RuBP metabolism is paramount for efforts aimed at improving photosynthetic efficiency and, by extension, crop yields and biofuel production.

The Role of RuBP in the Carboxylation Phase

The entry point of inorganic carbon into the biosphere is the carboxylation of RuBP. This reaction is catalyzed by RuBisCO, arguably the most abundant enzyme on the planet.[3]

The Carboxylation Reaction

RuBisCO facilitates the covalent attachment of a molecule of CO2 to the five-carbon RuBP molecule.[6] This reaction proceeds through a series of steps:

-

Enolization of RuBP: The reaction is initiated by the formation of an enediol intermediate from RuBP at the active site of RuBisCO.[3]

-

Carboxylation: The enediol form of RuBP then nucleophilically attacks a molecule of CO2, resulting in a transient, unstable six-carbon intermediate known as 2'-carboxy-3-keto-D-arabinitol 1,5-bisphosphate (CKABP).[6]

-

Hydration and Cleavage: This six-carbon intermediate is rapidly hydrated and then cleaved to yield two molecules of the three-carbon compound, 3-phosphoglycerate (3-PGA).[6]

For every three molecules of CO2 that enter the cycle, six molecules of 3-PGA are produced.[7]

RuBisCO: The Bifunctional Enzyme

A critical aspect of RuBP's role is intertwined with the dual nature of RuBisCO. The enzyme can also catalyze the oxygenation of RuBP, a process known as photorespiration.[3] In this reaction, O2 is the substrate instead of CO2, leading to the production of one molecule of 3-PGA and one molecule of 2-phosphoglycolate. Photorespiration is a wasteful process as it releases previously fixed carbon and consumes energy. The relative rates of carboxylation and oxygenation are dependent on the concentrations of CO2 and O2 and temperature.

The Regeneration of RuBP: Ensuring Cyclical Continuity

For the Calvin-Benson Cycle to operate continuously, the RuBP consumed during the carboxylation phase must be regenerated. This regeneration phase is a complex series of reactions involving several enzymes and intermediates. For every three molecules of CO2 fixed, five of the six molecules of glyceraldehyde-3-phosphate (G3P) produced in the reduction phase are utilized to regenerate three molecules of RuBP.[4] This process consumes ATP.[8]

The final step in the regeneration of RuBP is the phosphorylation of ribulose-5-phosphate (Ru5P) to RuBP, a reaction catalyzed by the enzyme phosphoribulokinase (PRK).[9] This step requires one molecule of ATP for each molecule of RuBP regenerated.[8]

Quantitative Aspects of RuBP Metabolism

The efficiency of the Calvin-Benson Cycle is governed by the kinetics of its enzymes and the concentrations of its intermediates.

RuBisCO Kinetic Parameters

The catalytic efficiency of RuBisCO is a key determinant of the overall rate of carbon fixation. The enzyme is notoriously slow, with a low turnover rate.[10] The kinetic parameters of RuBisCO vary among different species.

| Parameter | Description | Typical Range (C3 Plants at 25°C) | Reference |

| Kc | Michaelis-Menten constant for CO2 | 6.1 - 14.1 µM | [11] |

| kcatc | Carboxylation turnover number | 1.4 - 2.5 s-1 | [11] |

| Sc/o | CO2/O2 specificity factor | 92.4 - 100.8 mol mol-1 | [11] |

Energy Requirements for RuBP Regeneration

The regeneration of RuBP is an energy-intensive process that consumes ATP and NADPH generated during the light-dependent reactions of photosynthesis. For the net synthesis of one molecule of triose phosphate that can be exported from the cycle, a total of 9 ATP and 6 NADPH are consumed in the regeneration of three molecules of RuBP.[4]

| Process | ATP Consumed | NADPH Consumed |

| Reduction of 6 molecules of 3-PGA to 6 molecules of G3P | 6 | 6 |

| Regeneration of 3 molecules of RuBP from 5 molecules of G3P | 3 | 0 |

| Total per 3 CO2 fixed (1 net G3P) | 9 | 6 |

| Total per 1 CO2 fixed | 3 | 2 |

The overall stoichiometry for the fixation of one molecule of CO2 into carbohydrates is the consumption of 3 ATP and 2 NADPH.[12]

Regulation of RuBP Metabolism

The Calvin-Benson Cycle is tightly regulated to ensure that the rate of carbon fixation is coordinated with the rate of the light-dependent reactions and the metabolic demands of the plant. This regulation occurs at multiple levels, primarily through the light-dependent activation of key enzymes.

Light-Dependent Regulation of Key Enzymes

Several enzymes in the Calvin-Benson Cycle, including those involved in RuBP regeneration, are activated by light.[13] This activation is mediated by the ferredoxin-thioredoxin system.[1] In the light, ferredoxin is reduced by the photosynthetic electron transport chain. Reduced ferredoxin then reduces thioredoxin, which in turn reduces and activates key enzymes such as:

-

Fructose-1,6-bisphosphatase (FBPase) [13]

-

Sedoheptulose-1,7-bisphosphatase (SBPase) [13]

-

Phosphoribulokinase (PRK) [13]

This redox regulation ensures that the cycle is active only when light is available to provide the necessary ATP and NADPH.

Regulation of RuBisCO Activity

RuBisCO activity is also regulated by light, albeit indirectly. The enzyme requires activation by RuBisCO activase, which is itself a light-regulated enzyme.[13] RuBisCO activase facilitates the removal of inhibitory sugar phosphates from the active site of RuBisCO and promotes its carbamylation, a necessary step for catalytic activity.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach

This protocol describes the isolation of functionally intact chloroplasts, which are essential for in vitro studies of the Calvin-Benson Cycle.

Materials:

-

Fresh spinach leaves (30 g)

-

Blender or homogenizer

-

Muslin cloth or cheesecloth

-

Refrigerated centrifuge

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA. Keep ice-cold.

-

Percoll solution (40% v/v in CIB)

Procedure:

-

Wash spinach leaves thoroughly and remove the midribs.

-

Chop the leaves into small pieces and place them in a pre-chilled blender with 120 mL of ice-cold CIB.

-

Homogenize the leaves with 2-3 short bursts of 3-5 seconds each.

-

Filter the homogenate through several layers of muslin cloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to new chilled centrifuge tubes and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the chloroplast pellet in a small volume (e.g., 2 mL) of CIB.

-

For further purification, carefully layer the resuspended chloroplasts onto a 40% Percoll gradient in a centrifuge tube.

-

Centrifuge at 1700 x g for 6 minutes at 4°C. Intact chloroplasts will form a pellet at the bottom of the tube.

-

Carefully remove the upper layers and resuspend the intact chloroplast pellet in the desired buffer for subsequent experiments.[14][15]

Assay of RuBisCO Activity (Radiometric Method)

This protocol measures the rate of CO2 fixation by RuBisCO by quantifying the incorporation of radioactive 14CO2 into acid-stable products.

Materials:

-

Isolated chloroplasts or purified RuBisCO

-

Assay buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl2, 10 mM NaH14CO3 (with known specific activity)

-

Ribulose-1,5-bisphosphate (RuBP) solution (e.g., 20 mM)

-

Formic acid (10 M)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the assay mixture in a microcentrifuge tube by combining the assay buffer and the enzyme sample.

-

To measure total activity, pre-incubate the enzyme in the assay buffer for at least 3 minutes to ensure full activation of RuBisCO.

-

Initiate the reaction by adding RuBP to a final concentration of 0.4 mM.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 seconds) at a constant temperature (e.g., 25°C).

-

Stop the reaction by adding a volume of 10 M formic acid (e.g., 100 µL to a 500 µL reaction). This acidifies the solution and stops the enzymatic reaction, while also driving off any unreacted 14CO2.

-

Dry the samples, for example in an oven at 60-80°C, to remove all volatile radioactivity.

-

Resuspend the dried sample in a small volume of water and add scintillation fluid.

-

Quantify the acid-stable 14C incorporated into the product (3-PGA) using a liquid scintillation counter.

-

Calculate the specific activity of RuBisCO based on the amount of 14C incorporated per unit time per amount of enzyme.[13]

Quenching of Metabolism and Extraction of Metabolites

This protocol is for rapidly stopping metabolic activity and extracting intermediates of the Calvin-Benson Cycle for analysis by techniques such as LC-MS/MS.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Pre-chilled (-20°C) extraction solvent (e.g., methanol:chloroform:water, 12:5:3 v/v/v)

-

Homogenizer (e.g., bead beater)

-

Centrifuge

Procedure:

-

Rapidly harvest the plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity. This step is critical to prevent changes in metabolite levels.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the frozen powder to a pre-weighed tube containing the ice-cold extraction solvent.

-

Homogenize the sample thoroughly.

-

Incubate the sample on ice for a period (e.g., 30 minutes) to allow for complete extraction of metabolites.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.[12][16]

Visualizations

Figure 1. The Calvin-Benson Cycle, highlighting the central role of RuBP.

Figure 2. Experimental workflow for determining RuBisCO activity.

Figure 3. Light-dependent regulation of Calvin-Benson Cycle enzymes.

Conclusion

Ribulose-1,5-bisphosphate is unequivocally a molecule of central importance in the biosphere, serving as the gateway for inorganic carbon into the living world. Its role as the substrate for RuBisCO and the intricate, energy-demanding process of its regeneration underscore its significance in the overall efficiency of photosynthesis. A thorough understanding of the quantitative aspects of RuBP metabolism and the complex regulatory networks that govern its levels is crucial for the development of strategies to enhance carbon fixation in plants. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pivotal role of RuBP in the Calvin-Benson Cycle and to explore avenues for its manipulation to address global challenges in food security and renewable energy.

References

- 1. Calvin cycle - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. rseco.org [rseco.org]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. youtube.com [youtube.com]

- 8. people.bu.edu [people.bu.edu]

- 9. Phosphoribulokinase - Wikipedia [en.wikipedia.org]

- 10. Does the stromal concentration of Pi control chloroplast ATP synthase protein amount in contrasting growth environments? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. Redox regulation of the Calvin–Benson cycle: something old, something new - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ribulose-1,5-bisphosphate: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribulose-1,5-bisphosphate (RuBP) is a pivotal organic molecule in cellular metabolism, most notably for its indispensable role in photosynthesis as the primary acceptor of atmospheric carbon dioxide.[1] This five-carbon ketopentose, doubly phosphorylated at positions 1 and 5, is a colorless anion in solution, where its crucial biological functions occur.[1] RuBP is not exclusive to plants; it is found across all domains of life, including Archaea, Bacteria, and Eukarya, underscoring its fundamental importance in biochemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of RuBP, with a focus on detailed experimental protocols for its study.

Chemical Structure and Properties

Ribulose-1,5-bisphosphate is the double phosphate ester of the ketopentose, ribulose. Its chemical structure is characterized by a five-carbon backbone with a ketone group at the second carbon and phosphate groups esterified to the hydroxyl groups of the first and fifth carbons.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₁₁P₂ | [3] |

| Molar Mass | 310.088 g·mol⁻¹ | [1] |

| CAS Number | 24218-00-6 | [3] |

| Appearance | Colorless anion in solution | [1] |

| Solubility | Soluble in water | [2] |

| Computed XLogP3 | -4.8 | [3] |

Biological Role and Significance

The primary and most well-understood role of Ribulose-1,5-bisphosphate is as the initial substrate in the Calvin-Benson-Bassham cycle, the metabolic pathway responsible for carbon fixation in photosynthetic organisms.

The Calvin Cycle

The Calvin cycle can be conceptually divided into three main stages: carboxylation, reduction, and regeneration. RuBP is central to the first and last stages.

-

Carboxylation: In the stroma of chloroplasts, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of RuBP by atmospheric CO₂. This reaction produces a highly unstable six-carbon intermediate, 2'-carboxy-3-keto-D-arabinitol 1,5-bisphosphate (CKABP), which rapidly hydrolyzes into two molecules of 3-phosphoglycerate (3-PGA).[1]

-

Reduction: The 3-PGA molecules are then phosphorylated by ATP and reduced by NADPH to form glyceraldehyde-3-phosphate (G3P).

-

Regeneration: For every six molecules of G3P produced, one is used for the synthesis of glucose and other organic molecules, while the other five are utilized to regenerate three molecules of RuBP, a process that consumes ATP. This regeneration ensures the continuity of the cycle.

Photorespiration

RuBisCO can also catalyze the oxygenation of RuBP, particularly when CO₂ concentrations are low and O₂ concentrations are high. This process, known as photorespiration, produces one molecule of 3-PGA and one molecule of phosphoglycolate. Photorespiration is considered a wasteful process as it consumes energy and releases previously fixed carbon.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of RuBP, as well as for the enzymatic assay of RuBisCO.

Extraction and Purification of Ribulose-1,5-bisphosphate from Plant Tissue

This protocol is adapted from methods described for the purification of sugar phosphates.

Materials:

-

Plant tissue (e.g., spinach leaves)

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT

-

Perchloric acid (PCA), 10% (v/v)

-

Potassium carbonate (K₂CO₃), 5 M

-

Dowex 1x8 resin (Cl⁻ form)

-

Elution buffers:

-

0.1 M HCl

-

0.5 M HCl

-

1 M HCl

-

2 M HCl

-

-

Ammonium hydroxide (for neutralization)

-

Centrifuge and appropriate tubes

-

Chromatography column

-

pH meter

Procedure:

-

Tissue Homogenization: Freeze approximately 10 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Acid Extraction: Add the powdered tissue to 50 mL of ice-cold 10% PCA and homogenize for 2 minutes.

-

Clarification: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Neutralization: Slowly add 5 M K₂CO₃ to the supernatant while stirring on ice until the pH reaches 6.5-7.0. The precipitation of potassium perchlorate will occur.

-

Removal of Precipitate: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate. Collect the supernatant containing RuBP.

-

Ion-Exchange Chromatography:

-

Pack a chromatography column with Dowex 1x8 resin and equilibrate with deionized water.

-

Load the supernatant onto the column.

-

Wash the column with 2-3 column volumes of deionized water to remove unbound compounds.

-

Elute the sugar phosphates with a stepwise gradient of HCl (0.1 M, 0.5 M, 1 M, and 2 M). RuBP typically elutes with 1 M or 2 M HCl.

-

Collect fractions and monitor for the presence of RuBP using a suitable assay (e.g., the quantification method described below).

-

-

Neutralization and Storage: Pool the fractions containing RuBP and neutralize with ammonium hydroxide. Store the purified RuBP solution at -80°C.

Quantification of Ribulose-1,5-bisphosphate

This enzymatic assay is based on the conversion of RuBP to 3-PGA by RuBisCO in the presence of radiolabeled bicarbonate.

Materials:

-

Purified RuBP sample or neutralized plant extract

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 1 mM DTT

-

Purified RuBisCO enzyme

-

NaH¹⁴CO₃ (specific activity of ~50 mCi/mmol)

-

Formic acid, 10 M

-

Scintillation vials

-

Liquid scintillation counter

-

Scintillation cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL of Assay Buffer

-

10 µL of purified RuBisCO

-

A known volume of the sample containing RuBP (e.g., 10-50 µL)

-

Make up the final volume to 180 µL with deionized water.

-

-

Initiate Reaction: Start the reaction by adding 20 µL of NaH¹⁴CO₃.

-

Incubation: Incubate the reaction mixture at 30°C for 15 minutes.

-

Stop Reaction: Terminate the reaction by adding 50 µL of 10 M formic acid. This will acidify the solution and drive off any unreacted ¹⁴CO₂.

-

Drying: Dry the samples in a heating block at 90°C to ensure all volatile ¹⁴CO₂ is removed.

-

Scintillation Counting: Resuspend the dried sample in 1 mL of deionized water and transfer to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Quantification: Calculate the amount of RuBP in the sample based on the specific activity of the NaH¹⁴CO₃ and the amount of ¹⁴C incorporated into the acid-stable product (3-PGA).

Enzymatic Assay of RuBisCO Activity

This is a continuous spectrophotometric assay that couples the carboxylation of RuBP to the oxidation of NADH.

Materials:

-

Plant leaf extract containing RuBisCO

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃, 5 mM DTT

-

ATP, 1 mM

-

Phosphocreatine, 5 mM

-

NADH, 0.2 mM

-

3-Phosphoglyceric phosphokinase (PGK)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Creatine phosphokinase (CPK)

-

Ribulose-1,5-bisphosphate (RuBP), 20 mM solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme Activation: Pre-incubate the leaf extract in the Assay Buffer for 10 minutes at 30°C to fully activate the RuBisCO.

-

Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

-

800 µL of Assay Buffer

-

50 µL of ATP

-

50 µL of phosphocreatine

-

20 µL of NADH

-

5 µL of PGK

-

5 µL of GAPDH

-

5 µL of CPK

-

10 µL of activated leaf extract

-

-

Baseline Reading: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate Reaction: Start the reaction by adding 50 µL of the RuBP solution and immediately start recording the change in absorbance at 340 nm.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The activity of RuBisCO is proportional to this rate (2 moles of NADH are oxidized per mole of CO₂ fixed).

Experimental Workflows

The following diagram illustrates a typical workflow for studying the kinetic properties of RuBisCO.

Conclusion

Ribulose-1,5-bisphosphate is a cornerstone molecule in the global carbon cycle, and its interaction with RuBisCO is a critical determinant of photosynthetic efficiency. A thorough understanding of its chemical properties and the development of robust experimental protocols for its study are essential for research in plant science, biochemistry, and efforts to enhance crop productivity. This technical guide provides a foundational resource for professionals in these fields, offering both theoretical background and practical methodologies for the investigation of this vital biomolecule.

References

Enzymatic Synthesis of Ribulose 1,5-bisphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose 1,5-bisphosphate (RuBP) is a critical substrate in carbon fixation, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in the Calvin-Benson-Bassham (CBB) cycle. The efficient in vitro synthesis of RuBP is paramount for a multitude of research applications, including the study of RuBisCO kinetics, the screening of novel herbicides, and the development of carbon capture technologies. This technical guide provides an in-depth overview of the enzymatic synthesis of RuBP, focusing on a robust and widely utilized coupled enzyme system. Detailed methodologies for the purification of the requisite enzymes, phosphoribulokinase (PRK) and ribose-5-phosphate isomerase (Rpi), along with comprehensive protocols for their activity assays and the final synthesis of RuBP are presented. Quantitative data from various studies have been consolidated into structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the processes involved.

Introduction

This compound (RuBP) is a five-carbon sugar phosphate that serves as the primary acceptor of carbon dioxide in the first step of the CBB cycle, a metabolic pathway responsible for carbon fixation in photosynthetic organisms.[1][2][3] The enzymatic reaction, catalyzed by RuBisCO, results in the formation of two molecules of 3-phosphoglycerate.[2][3] The regeneration of RuBP is a crucial part of the CBB cycle, ensuring a continuous supply for CO2 fixation.[1][4]

The in vitro synthesis of RuBP is often necessary for detailed biochemical and biophysical studies of RuBisCO, as well as for high-throughput screening in drug discovery programs targeting the CBB cycle. Chemical synthesis of RuBP is challenging due to the presence of multiple hydroxyl groups and the stereochemical complexity of the molecule. Therefore, enzymatic synthesis offers a highly specific and efficient alternative.

This guide focuses on the most common enzymatic route for RuBP synthesis, which utilizes a two-enzyme coupled reaction starting from ribose-5-phosphate (R5P). This pathway mimics the final steps of the regenerative phase of the CBB cycle.

The Enzymatic Pathway for RuBP Synthesis

The enzymatic synthesis of RuBP from R5P is a two-step process catalyzed by ribose-5-phosphate isomerase (Rpi) and phosphoribulokinase (PRK).

-

Isomerization of Ribose-5-phosphate (R5P) to Ribulose-5-phosphate (Ru5P): The first step involves the conversion of the aldose sugar R5P to the ketose sugar Ru5P. This reversible isomerization is catalyzed by Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6).[5][6][7]

-

Phosphorylation of Ribulose-5-phosphate (Ru5P) to this compound (RuBP): The second and irreversible step is the ATP-dependent phosphorylation of Ru5P at the C1 position to yield RuBP and ADP. This reaction is catalyzed by Phosphoribulokinase (PRK, EC 2.7.1.19).[8][9]

The overall reaction is: R5P + ATP → RuBP + ADP + H+

To drive the equilibrium of the first reaction towards the formation of Ru5P, the second, irreversible reaction catalyzed by PRK is essential. This coupling ensures a high yield of the final product, RuBP.

Data Presentation

Kinetic Properties of Ribose-5-Phosphate Isomerase (Rpi)

| Organism | Km for R5P (mM) | pH Optimum | Molecular Weight (kDa) | Reference(s) |

| Tobacco (Nicotiana sylvestris) | 1.6 | 8.2 | 54 | [5] |

| Escherichia coli | 3.1 | - | - | [10] |

| Trypanosoma brucei | - | 7.6 | - | [11] |

Kinetic Properties of Phosphoribulokinase (PRK)

| Organism | Km for Ru5P (µM) | Km for ATP (µM) | pH Optimum | Molecular Weight (kDa) | Reference(s) |

| Heterosigma carterae | 226 | 208 | - | 214 (tetramer) | [8] |

| Thiobacillus neapolitanus | - | 700 | 7.9 | - | [2] |

| Synechocystis sp. PCC 6803 | - | - | - | - | [1] |

Experimental Protocols

Purification of Ribose-5-Phosphate Isomerase (from Tobacco Leaves)

This protocol is adapted from the method described for the purification of Rpi from tobacco leaves.[5]

Materials:

-

Fresh tobacco leaves

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF

-

Ammonium sulfate

-

DEAE-cellulose column

-

Sephadex G-100 column

-

Dialysis buffer: 20 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

Procedure:

-

Homogenization: Homogenize fresh tobacco leaves in ice-cold extraction buffer.

-

Clarification: Centrifuge the homogenate to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate (typically between 40-70% saturation).

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer.

-

DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (0-0.5 M) in dialysis buffer.

-

Gel Filtration: Pool the active fractions and concentrate. Apply the concentrated sample to a Sephadex G-100 column equilibrated with dialysis buffer to further purify the enzyme.

-

Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.

Purification of Phosphoribulokinase (from Heterosigma carterae)

This protocol is based on the purification of PRK from the marine chromophytic alga Heterosigma carterae.[8]

Materials:

-

Heterosigma carterae cell culture

-

Extraction Buffer: 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mM PMSF

-

Ammonium sulfate

-

DEAE-Sepharose column

-

Hydroxyapatite column

-

FPLC system with a gel filtration column (e.g., Superdex 200)

Procedure:

-

Cell Lysis: Harvest cells and resuspend in extraction buffer. Lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation of the supernatant.

-

Dialysis: Dialyze the resuspended pellet against a suitable buffer.

-

Column Chromatography: Perform sequential chromatography using DEAE-Sepharose and Hydroxyapatite columns.

-

FPLC Gel Filtration: Further purify the active fractions using an FPLC system equipped with a gel filtration column.

-

Purity and Characterization: Analyze the purity by SDS-PAGE and determine the native molecular weight.

Enzyme Activity Assays

This spectrophotometric assay measures the formation of ribulose-5-phosphate.[12][13]

Principle: The formation of the keto-sugar Ru5P from the aldo-sugar R5P can be monitored by the increase in absorbance at 290 nm in the presence of a borate buffer, which forms a complex with the cis-enediol intermediate.

Reaction Mixture (1 mL):

-

50 mM Tris-HCl buffer (pH 8.2)

-

10 mM Ribose-5-phosphate

-

Purified Rpi enzyme solution

Procedure:

-

Add all components except the enzyme to a quartz cuvette.

-

Initiate the reaction by adding the Rpi enzyme solution.

-

Monitor the increase in absorbance at 290 nm at a constant temperature (e.g., 25°C).

A coupled spectrophotometric assay is commonly used to measure PRK activity.[8][14]

Principle: The ADP produced in the PRK-catalyzed reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Reaction Mixture (1 mL):

-

100 mM Tris-HCl (pH 8.0)

-

10 mM MgCl₂

-

40 mM KCl

-

2.5 mM Phosphoenolpyruvate (PEP)

-

2 mM ATP

-

0.2 mM NADH

-

5 units/mL Pyruvate kinase (PK)

-

6 units/mL Lactate dehydrogenase (LDH)

-

4 mM Ribulose-5-phosphate (or 4 mM Ribose-5-phosphate + excess Rpi)

-

Purified PRK enzyme solution

Procedure:

-

Combine all reagents except the PRK enzyme and Ru5P (or R5P/Rpi).

-

Incubate for 2-3 minutes to allow for the consumption of any contaminating ADP.

-

Add Ru5P (or R5P and Rpi).

-

Initiate the reaction by adding the PRK enzyme solution.

-

Record the decrease in absorbance at 340 nm.

Coupled Enzymatic Synthesis of this compound

This protocol describes the preparative scale synthesis of RuBP from R5P using a coupled enzyme system.

Reaction Mixture:

-

50 mM Tris-HCl (pH 8.0)

-

20 mM MgCl₂

-

10 mM Dithiothreitol (DTT)

-

50 mM Ribose-5-phosphate

-

60 mM ATP

-

Purified Ribose-5-phosphate isomerase (sufficient activity)

-

Purified Phosphoribulokinase (sufficient activity)

Procedure:

-

Combine all components in a reaction vessel and incubate at room temperature (or optimal temperature for the enzymes) with gentle stirring.

-

Monitor the progress of the reaction by taking aliquots at different time points and measuring the depletion of ATP or the formation of RuBP using an appropriate assay (e.g., HPLC or a coupled assay with RuBisCO).

-

Once the reaction is complete (typically after several hours), terminate the reaction by adding an equal volume of cold perchloric acid to a final concentration of 0.6 M, or by heat inactivation if the enzymes are thermolabile.

-

Neutralize the solution with KOH.

-

Remove the precipitated potassium perchlorate by centrifugation.

-

The supernatant containing RuBP can be further purified by ion-exchange chromatography (e.g., on a Dowex-1 column) to remove unreacted substrates and ADP.

-

Quantify the final RuBP concentration.

Visualizations

Conclusion

The enzymatic synthesis of this compound using a coupled system of ribose-5-phosphate isomerase and phosphoribulokinase provides a highly efficient and specific method for producing this vital metabolite. The protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of biochemistry, plant science, and drug development. By following these detailed methodologies, laboratories can reliably produce high-quality RuBP for their specific research needs, thereby advancing our understanding of carbon fixation and related metabolic pathways. Further optimization of these protocols, for instance, through the use of immobilized enzymes or the development of more stable enzyme variants, could enhance the scalability and cost-effectiveness of RuBP synthesis for industrial applications.

References

- 1. Novel allosteric inhibition of phosphoribulokinase identified by ensemble kinetic modeling of Synechocystis sp. PCC 6803 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Photosynthetic Phosphoribulokinase Structures: Enzymatic Mechanisms and the Redox Regulation of the Calvin-Benson-Bassham Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and kinetic evaluation of phosphomimetic inhibitors targeting type B ribose-5-phosphate isomerase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Purification and Characterization of Phosphoribulokinase from the Marine Chromophytic Alga Heterosigma carterae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoribulokinase - Wikipedia [en.wikipedia.org]

- 10. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gm.ibg.uu.se [gm.ibg.uu.se]

- 14. Molecular Characterization of the Calvin Cycle Enzyme Phosphoribulokinase in the Stramenopile Alga Vaucheria litorea and the Plastid Hosting Mollusc Elysia chlorotica - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Ribulose-1,5-bisphosphate as the Primary CO₂ Acceptor in Plant Photosynthesis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The fixation of atmospheric carbon dioxide into organic molecules is the cornerstone of life on Earth, and at the heart of this process in most photosynthetic organisms lies the Calvin-Benson cycle. A critical and rate-limiting step in this cycle is the initial incorporation of CO₂, a reaction catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The primary acceptor for this incoming CO₂ is the five-carbon sugar, Ribulose-1,5-bisphosphate (RuBP). This technical guide provides a comprehensive overview of the pivotal role of RuBP, detailing the experimental evidence that established its function, the kinetics of the carboxylation reaction, and the methodologies used to elucidate this fundamental biological pathway.

The Calvin-Benson Cycle and the Carboxylation of RuBP

The Calvin-Benson cycle, also known as the C3 cycle, is a series of biochemical reactions that take place in the stroma of chloroplasts.[1][2] The cycle can be conceptually divided into three main stages: carboxylation, reduction, and regeneration.[1][3][4]

-

Carboxylation: One molecule of CO₂ combines with a five-carbon acceptor molecule, RuBP.[2][3] This reaction is catalyzed by RuBisCO and produces an unstable six-carbon intermediate that immediately splits into two molecules of the three-carbon compound, 3-phosphoglycerate (3-PGA).[2][3][5]

-

Reduction: The 3-PGA molecules are then phosphorylated by ATP and reduced by NADPH, products of the light-dependent reactions of photosynthesis, to form glyceraldehyde-3-phosphate (G3P).[2][4]

-

Regeneration: For every six molecules of G3P produced, one exits the cycle to be used in the synthesis of glucose and other organic molecules. The remaining five molecules are used to regenerate three molecules of RuBP, a process that also consumes ATP.[3][6] This regeneration is crucial for the cycle to continue.[7]

The enzyme RuBisCO is the most abundant protein on Earth and is notorious for its slow catalytic rate, processing only 3-10 CO₂ molecules per second per active site.[8][9] This inefficiency makes the carboxylation of RuBP a major rate-limiting step in photosynthesis.[8][9]

Experimental Evidence for RuBP as the Primary CO₂ Acceptor

The identification of RuBP as the primary CO₂ acceptor was a landmark achievement in biochemistry, largely credited to the work of Melvin Calvin, Andrew Benson, and their colleagues in the mid-20th century.[1][10] Their elegant experiments utilized the radioisotope carbon-14 (¹⁴C) as a tracer to follow the path of carbon in photosynthesis.[10][11]

The Pulse-Chase Experiment

A key experimental approach was the pulse-chase experiment.[4][9][12] In these experiments, a culture of photosynthetic algae, such as Chlorella, was exposed to ¹⁴CO₂ for a very short period (the "pulse").[11] The cells were then quickly killed by dropping them into hot alcohol to stop all enzymatic reactions.[13] The radioactive compounds within the cells were then separated and identified. In subsequent experiments, after the initial pulse of ¹⁴CO₂, the algae were provided with an abundance of non-radioactive CO₂ (the "chase"), and samples were taken at various time points to track the movement of the ¹⁴C through different metabolic intermediates.[12][13]

Key Findings:

-

Identification of the First Stable Product: When the pulse of ¹⁴CO₂ was very short (on the order of a few seconds), the first stable compound to become radiolabeled was 3-phosphoglycerate (3-PGA).[14] This indicated that 3-PGA was the immediate product of CO₂ fixation.

-

Reciprocal Relationship between RuBP and 3-PGA: A crucial piece of evidence came from experiments where the conditions were suddenly changed.

-

In the absence of CO₂: When the supply of CO₂ was cut off from photosynthesizing algae, the concentration of 3-PGA decreased, while the concentration of RuBP increased.[15] This is because RuBP was no longer being consumed to form 3-PGA, but its regeneration from other intermediates continued for a short time.[15]

-

In the dark: Conversely, when the light source was turned off, the levels of ATP and NADPH from the light-dependent reactions diminished. This led to a decrease in the regeneration of RuBP and a subsequent drop in its concentration, while the concentration of 3-PGA increased as it was still being formed from the existing pool of RuBP and CO₂ but was not being reduced to G3P.

-

These reciprocal changes in the concentrations of RuBP and 3-PGA provided strong evidence that RuBP is the primary acceptor of CO₂.[15]

Quantitative Data

The following tables summarize key quantitative data related to the carboxylation of RuBP.

Table 1: Concentrations of Key Calvin Cycle Intermediates in Chloroplasts

| Metabolite | Condition | Concentration (µM) |

| RuBP | High Light, High CO₂ | 200 - 400 |

| Low Light, High CO₂ | 50 - 150 | |

| High Light, Low CO₂ | 400 - 600 | |

| 3-PGA | High Light, High CO₂ | 1000 - 2000 |

| Low Light, High CO₂ | 2000 - 3000 | |

| High Light, Low CO₂ | 500 - 1000 |

Note: Concentrations can vary significantly depending on the plant species, developmental stage, and specific environmental conditions.

Table 2: Kinetic Parameters of RuBisCO from Various Plant Species (at 25°C)

| Species | Photosynthetic Pathway | kcat (s⁻¹) | Km (CO₂) (µM) |

| Spinacia oleracea (Spinach) | C3 | 3.3 | 10 |

| Triticum aestivum (Wheat) | C3 | 2.5 - 3.5 | 9 - 12 |

| Oryza sativa (Rice) | C3 | 2.0 - 3.0 | 7 - 10 |

| Zea mays (Maize) | C4 | 5.0 - 7.0 | 25 - 35 |

| Sorghum bicolor (Sorghum) | C4 | 6.0 - 7.5 | 30 - 40 |

| Flaveria bidentis | C4 | 5.5 | 28 |

Data compiled from various sources.[5][10][16][17][18] kcat represents the catalytic turnover rate, and Km is the Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.

Experimental Protocols

Protocol 1: ¹⁴C Pulse-Chase Experiment to Identify Early Products of Photosynthesis (Adapted from Calvin and Benson)

Objective: To determine the initial stable products of carbon fixation.

Materials:

-

Unicellular green algae culture (e.g., Chlorella pyrenoidosa)

-

Photosynthesis apparatus (e.g., "lollipop" flask) with a light source and gas inlet/outlet

-

¹⁴CO₂ source (e.g., from NaH¹⁴CO₃ and lactic acid)

-

Non-radioactive CO₂ source

-

Hot methanol (80°C)

-

Chromatography paper

-

Chromatography solvents (e.g., phenol-water and butanol-propionic acid-water)

-

X-ray film for autoradiography

-

Scintillation counter

Methodology:

-

Pre-illumination: The algal culture is illuminated in the photosynthesis apparatus in the absence of CO₂ to allow the light-dependent reactions to produce ATP and NADPH.

-

Pulse: A known amount of ¹⁴CO₂ is injected into the apparatus for a short, defined period (e.g., 2-5 seconds).

-

Quenching: Immediately after the pulse, the algal suspension is rapidly drained into hot methanol to stop all enzymatic activity.

-

Extraction: The methanolic extract containing the cellular components is concentrated.

-

Separation: The extract is spotted onto chromatography paper, and the compounds are separated using two-dimensional paper chromatography. The paper is first developed in one solvent, dried, rotated 90 degrees, and then developed in a second solvent to achieve better separation.

-

Detection: The dried chromatogram is placed against X-ray film. The radioactive compounds expose the film, creating dark spots (autoradiogram) that reveal their positions.

-

Identification: The radioactive spots are identified by comparing their positions to known standards or by eluting the compounds from the paper and performing chemical analysis.

-

Chase (for kinetic analysis): In a separate experiment, after the initial pulse of ¹⁴CO₂, a large excess of non-radioactive CO₂ is introduced. Samples are taken at various time intervals (e.g., 10s, 30s, 60s) and processed as above to track the flow of ¹⁴C through the metabolic pathway.

Protocol 2: Spectrophotometric Assay for RuBisCO Activity

Objective: To measure the rate of CO₂ fixation by RuBisCO.

Materials:

-

Purified RuBisCO or plant leaf extract

-

Assay buffer (e.g., 100 mM Bicine-NaOH, pH 8.0, 20 mM MgCl₂, 1 mM DTT)

-

Ribulose-1,5-bisphosphate (RuBP)

-

Sodium bicarbonate (NaHCO₃)

-

Coupling enzymes: phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase

-

ATP

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Methodology:

-

Enzyme Activation: RuBisCO is pre-incubated in the assay buffer with MgCl₂ and NaHCO₃ to allow for carbamylation of the active site.

-

Reaction Mixture: A cuvette is prepared with the assay buffer, ATP, NADH, and the coupling enzymes.

-

Initiation of Reaction: The reaction is initiated by the addition of RuBP.

-

Measurement: The activity of RuBisCO is determined by monitoring the oxidation of NADH at 340 nm. The carboxylation of RuBP produces two molecules of 3-PGA. The coupling enzymes convert 3-PGA to glyceraldehyde-3-phosphate, a process that consumes one molecule of ATP and one molecule of NADH for each molecule of 3-PGA. Therefore, the rate of NADH oxidation is directly proportional to the rate of CO₂ fixation by RuBisCO.

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADH.

Visualizations

Caption: A simplified diagram of the Calvin-Benson cycle highlighting the three main stages.

Caption: A flowchart illustrating the key steps in a pulse-chase experiment.

Caption: The reciprocal changes in RuBP and 3-PGA levels under different conditions.

Conclusion

The identification of Ribulose-1,5-bisphosphate as the primary acceptor of atmospheric CO₂ in the Calvin-Benson cycle was a seminal discovery in our understanding of photosynthesis. The elegant pulse-chase experiments, coupled with the analysis of metabolite pool sizes under varying conditions, provided unequivocal evidence for its role. RuBP, in conjunction with the enzyme RuBisCO, initiates the conversion of inorganic carbon into the organic molecules that sustain the vast majority of life on Earth. The kinetic properties of RuBisCO and the regulation of RuBP regeneration remain critical areas of research, with significant implications for improving agricultural productivity and developing novel strategies for carbon capture. This guide has provided a detailed overview of the core principles, experimental foundations, and quantitative aspects of RuBP's central role in carbon fixation, offering a valuable resource for professionals in the fields of plant science, biochemistry, and drug development.

References

- 1. purdue.edu [purdue.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Cross-species analysis traces adaptation of Rubisco toward optimality in a low-dimensional landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Light Energy to Make Organic Molecules – Biology 2e [bccampusbiology.pressbooks.tru.ca]

- 7. savemyexams.com [savemyexams.com]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. RuBisCO - Wikipedia [en.wikipedia.org]

- 10. Expanding knowledge of the Rubisco kinetics variability in plant species: environmental and evolutionary trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openmedscience.com [openmedscience.com]

- 12. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 13. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 14. Photosynthesis Problem Set 2 [biology.arizona.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Regeneration of Ribulose-1,5-bisphosphate in the Calvin-Benson-Bassham Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regeneration of Ribulose-1,5-bisphosphate (RuBP) is a critical and complex phase of the Calvin-Benson-Bassham (CBB) cycle, essential for the continuous fixation of atmospheric CO₂. This phase involves a series of enzymatic reactions that convert five molecules of a triose phosphate into three molecules of the pentose phosphate acceptor, RuBP. The efficiency of this process directly impacts the overall rate of photosynthesis and is a key area of research for improving crop yields and developing novel herbicides. This technical guide provides a detailed examination of the enzymatic steps, stoichiometry, regulation, and quantitative kinetics of the RuBP regeneration pathway. It includes detailed experimental protocols for the isolation of functional chloroplasts and the assay of key enzymes, alongside visualizations of the metabolic and regulatory pathways to support advanced research and development.

Introduction

The Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation in all photosynthetic eukaryotes and many photosynthetic bacteria.[1] The cycle can be divided into three main stages: carboxylation, reduction, and regeneration.[1] While the carboxylation step, catalyzed by Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), is often considered the rate-limiting step, the regeneration of its substrate, RuBP, is equally crucial for maintaining the cycle's flux.[2] Inefficient RuBP regeneration can create a bottleneck, limiting the overall photosynthetic capacity. This guide focuses exclusively on the third phase: a complex series of reactions catalyzed by eight key enzymes that regenerate three molecules of RuBP from five molecules of glyceraldehyde-3-phosphate (G3P), at the cost of ATP.[3] Understanding the intricate regulation and kinetics of these enzymes is paramount for efforts aimed at the rational engineering of photosynthetic efficiency.

The Enzymatic Pathway of RuBP Regeneration

The regeneration of RuBP from G3P is a non-linear pathway involving the interconversion of sugar phosphates with three, four, five, six, and seven carbon atoms. The overall stoichiometry of this phase is the conversion of five molecules of G3P (a 3-carbon sugar) into three molecules of RuBP (a 5-carbon sugar). This process requires the input of energy in the form of ATP for the final phosphorylation step. The key enzymes involved are triose phosphate isomerase, aldolase, fructose-1,6-bisphosphatase, transketolase, sedoheptulose-1,7-bisphosphatase, ribose-5-phosphate isomerase, ribulose-5-phosphate 3-epimerase, and phosphoribulokinase.

References

The Discovery of Ribulose-1,5-bisphosphate (RuBP): A Historical and Technical Perspective

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of the path of carbon in photosynthesis, a cornerstone of modern biology, was a monumental achievement of the mid-20th century. At the heart of this discovery lies the identification of ribulose-1,5-bisphosphate (RuBP) as the primary acceptor of carbon dioxide. This technical guide provides a detailed historical perspective on the groundbreaking work of Melvin Calvin, Andrew Benson, and James Bassham, for which Calvin was awarded the Nobel Prize in Chemistry in 1961.[1][2] We will delve into the innovative experimental protocols, the crucial role of then-emerging technologies, and the logical progression that led to the unraveling of the initial steps of what is now known as the Calvin-Benson cycle. This guide is intended for researchers, scientists, and professionals in drug development who can draw parallels between this classic discovery and modern pathway elucidation challenges.

Historical Context: The Unanswered Question

Prior to the work of the Berkeley group, the mechanism by which plants converted atmospheric CO₂ into carbohydrates was a black box. It was known that the overall process involved CO₂, water, and light to produce sugars, but the intermediate steps were completely unknown. A prevailing, yet unproven, hypothesis suggested that CO₂ was initially reduced to formaldehyde, which then polymerized to form sugars.[3] The scientific community was in search of the first stable product of carbon fixation and the molecule that initially accepted the CO₂. Many scientists hypothesized that the primary acceptor would be a 2-carbon compound, which, after carboxylation, would yield the 3-carbon product, 3-phosphoglyceric acid (3-PGA).[4]

The Breakthrough: A Convergence of Technology and Ingenuity

The elucidation of the carbon fixation pathway was made possible by the convergence of three key technologies:

-

Carbon-14 (¹⁴C): The availability of the long-lived radioactive isotope of carbon, ¹⁴C, discovered by Samuel Ruben and Martin Kamen, was paramount.[3] This allowed researchers to "tag" carbon dioxide and trace its path through the intricate network of metabolic reactions.

-

Two-Dimensional Paper Chromatography: This technique, developed by Martin and Synge, provided the means to separate the complex mixture of radioactive compounds produced by the plant cells.

-

Autoradiography: By placing the developed chromatograms onto X-ray film, the radioactive compounds would expose the film, creating a map of their positions and relative amounts.[3]

Experimental Protocols: The "Lollipop" Experiment

The elegant experiments conducted by Calvin, Benson, and Bassham utilized the unicellular green alga Chlorella due to its rapid growth and ease of handling. The core of their experimental setup was a flat, lollipop-shaped glass vessel that allowed for even illumination of the algal suspension.[3]

Pulse-Chase Labeling Methodology

The fundamental experimental design was a pulse-chase experiment:

-

Pre-illumination: A suspension of Chlorella was illuminated in the absence of CO₂ to allow the build-up of high-energy compounds from the light-dependent reactions.[5]

-

The "Pulse": A solution containing sodium bicarbonate with radiolabeled carbon (H¹⁴CO₃⁻) was injected into the algal suspension. This provided a short "pulse" of radioactive CO₂.

-

Time-Course Sampling: At precise, short time intervals (ranging from a few seconds to several minutes), samples of the algal suspension were taken.

-

The "Chase" (in later experiments): After the pulse, an excess of non-radioactive CO₂ was introduced to "chase" the radioactive carbon through the pathway.

-

Rapid Quenching: Each sample was immediately drained into a vessel of hot methanol. This served two critical purposes: it instantly killed the algae, halting all enzymatic reactions, and it began the process of extracting the soluble metabolic compounds.[1]

Analysis of Radioactive Products

-

Extraction: The methanolic extracts containing the radiolabeled compounds were concentrated.

-

Two-Dimensional Paper Chromatography:

-

A spot of the concentrated extract was applied to the corner of a large sheet of filter paper.

-

The paper was placed in a chromatography tank with the first solvent system, typically phenol saturated with water , running in the first dimension.

-

After separation, the paper was dried, rotated 90 degrees, and placed in a second tank with a different solvent system, usually n-butanol-propionic acid-water . This separated the compounds in a second dimension, greatly improving resolution.

-

-

Autoradiography:

-

The dried chromatogram was placed in direct contact with a sheet of X-ray film for a period of days to weeks.

-

The beta particles emitted by the ¹⁴C atoms exposed the film, creating dark spots that corresponded to the location of the radioactive compounds.

-

-

Compound Identification:

-

The identity of the radioactive spots was determined by comparing their positions to those of known compounds that were run on separate chromatograms and visualized with chemical stains (e.g., ninhydrin for amino acids).

-

Compounds were also eluted from the paper for further chemical analysis and co-chromatography with authentic standards to confirm their identity.

-

Data Presentation: The Path of Carbon Over Time

The pulse-chase experiments revealed a clear temporal sequence of ¹⁴C incorporation. After just a few seconds of exposure to ¹⁴CO₂, the vast majority of the radioactivity was found in a single compound: 3-phosphoglyceric acid (3-PGA). As the time of exposure increased, the radioactivity began to appear in other compounds, including triose phosphates, hexose phosphates (sugars), and various amino acids.

The following table represents the qualitative and semi-quantitative results derived from the autoradiograms, showing the distribution of ¹⁴C in key intermediates at very short time intervals.

| Time of ¹⁴CO₂ Exposure | 3-Phosphoglyceric Acid (3-PGA) | Triose Phosphates | Sugar Phosphates (Hexoses, Pentoses, etc.) | Amino Acids (Alanine, Aspartate, etc.) |

| ~2 seconds | Dominant radioactive spot | Very faint or absent | Absent | Absent |

| ~5 seconds | Strongest radioactive spot | Clearly visible spot | Faint spots appearing | Faint spots appearing |

| ~30 seconds | Strong radioactive spot | Strong radioactive spot | Strong radioactive spots | Strong radioactive spots |

This table is a representation of the data obtained from autoradiograms as described in Calvin's Nobel lecture and related publications. The "strength" of the spots on the autoradiogram is proportional to the amount of ¹⁴C in each compound.

The Intellectual Leap: Identifying RuBP

The discovery that 3-PGA was the first stable product of carbon fixation initially reinforced the hypothesis of a 2-carbon acceptor. The logic was that a 2-carbon molecule plus a 1-carbon CO₂ would yield a 3-carbon product. However, an exhaustive search for a 2-carbon acceptor proved fruitless.[4]

The critical breakthrough came from a series of "light-dark" transient experiments.

-

Light to Dark Transition: When a photosynthesizing algal culture was suddenly plunged into darkness, the levels of ATP and NADPH from the light reactions plummeted. This caused an immediate build-up of 3-PGA (as it was no longer being reduced) and a sharp decrease in the level of a five-carbon sugar phosphate, ribulose-1,5-bisphosphate (RuBP).

-

Low CO₂ to High CO₂ Transition: Conversely, when algae photosynthesizing at a low, limiting concentration of CO₂ were suddenly given a high concentration of CO₂, the level of 3-PGA rapidly increased, while the level of RuBP rapidly decreased.

These reciprocal relationships strongly suggested that RuBP was the CO₂ acceptor. In the dark, RuBP was consumed by combining with the remaining CO₂ but could not be regenerated. With high CO₂, RuBP was rapidly consumed to produce 3-PGA. This elegant series of experiments provided the crucial evidence that a 5-carbon compound, not a 2-carbon one, was the primary CO₂ acceptor, which is then cleaved to form two molecules of 3-PGA. The discovery and chemical identification of RuBP as an essential component of the cycle was a key contribution by Andrew Benson in 1950.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for tracing the path of carbon.

Logical Pathway to RuBP Identification

Caption: Logical deduction of RuBP as the CO₂ acceptor.

Conclusion